molecular formula C19H28N6O B6437711 2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine CAS No. 2549030-55-7

2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B6437711
CAS No.: 2549030-55-7
M. Wt: 356.5 g/mol
InChI Key: OSJCPXVDGPYYRK-UHFFFAOYSA-N
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Description

The compound 2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine features a pyrimidine core substituted with a piperazine-linked 3,5-dimethyl-1,2-oxazole moiety at position 2, a methyl group at position 4, and a pyrrolidin-1-yl group at position 4. This structure combines multiple heterocyclic systems, which are common in pharmacologically active molecules due to their ability to modulate electronic properties, solubility, and target binding .

Key structural features include:

  • Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms, enabling hydrogen bonding and π-π interactions.
  • Piperazine linker: Enhances flexibility and provides a platform for additional substituents.
  • Pyrrolidin-1-yl group: A saturated five-membered ring that may improve bioavailability through reduced polarity .

Properties

IUPAC Name

3,5-dimethyl-4-[[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6O/c1-14-12-18(24-6-4-5-7-24)21-19(20-14)25-10-8-23(9-11-25)13-17-15(2)22-26-16(17)3/h12H,4-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJCPXVDGPYYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)CC3=C(ON=C3C)C)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name/Class Core Structure Key Substituents Potential Advantages/Limitations Reference
Target Compound Pyrimidine 2-(piperazine-linked dimethyl oxazole), 4-methyl, 6-pyrrolidine Balanced solubility and metabolic stability; modular substituents for target optimization
Pyrazolo[3,4-d]pyrimidines Fused pyrazole-pyrimidine Varied substituents at positions 1, 4, and 5 High rigidity may limit binding flexibility; isomerization risks under reaction conditions
Thieno[3,2-d]pyrimidines Thienopyrimidine 6-(methanesulfonyl-piperazine), 4-morpholine, 2-methylbenzimidazole Sulfur-containing core may enhance electron density but increase metabolic susceptibility
Pyrazino[1,2-a]pyrimidin-4-one Derivatives Pyrazino-pyrimidinone 2-(methylindazolyl), 7-(alkyl/aryl piperazines) Bulky substituents may improve receptor affinity but reduce membrane permeability
Coumarin-Pyrimidine Hybrids Pyrimidine-coumarin 4-(coumarin-3-yl), 6-(tetrazolyl-phenyl) Extended conjugation may improve fluorescence but increase molecular weight and polarity

Key Findings from Comparative Analysis

Core Flexibility vs. Rigidity: The target compound’s pyrimidine core offers greater synthetic versatility compared to fused systems like pyrazolo[3,4-d]pyrimidines or thienopyrimidines . However, fused cores may provide enhanced binding specificity in certain targets.

Substituent Effects: The 3,5-dimethyl-1,2-oxazole group in the target compound likely improves metabolic stability over morpholine or methanesulfonyl groups in thienopyrimidines, which may undergo oxidation or sulfonation . The pyrrolidin-1-yl substituent offers a balance between lipophilicity and solubility, contrasting with coumarin hybrids, where polar groups like tetrazoles could limit bioavailability .

Synthetic Accessibility: Piperazine-linked substituents (as in the target compound and pyrazino-pyrimidinones ) are synthetically tractable, enabling rapid diversification. Conversely, fused heterocycles (e.g., pyrazolotriazolopyrimidines ) require multi-step isomerization or cyclization, increasing complexity.

Pharmacological Potential: While direct activity data for the target compound is unavailable, structural analogs like thienopyrimidines (e.g., MH+ 494.19 ) demonstrate kinase inhibition, suggesting similar therapeutic avenues for the target molecule.

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